5-Isopropylfuran-2-carbaldehyde

Description

Structure

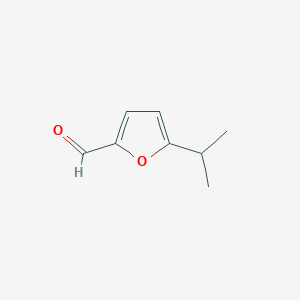

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(2)8-4-3-7(5-9)10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZGEZCWOHZVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729751 | |

| Record name | 5-(Propan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33554-11-9 | |

| Record name | 5-(Propan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropylfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological activities of 5-Isopropylfuran-2-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

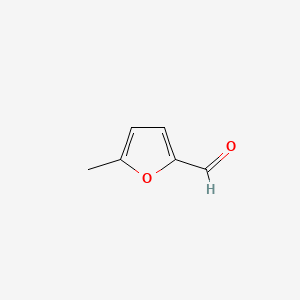

This compound, also known as 5-isopropylfurfural, is an organic compound belonging to the furan derivative class. Its core structure consists of a furan ring substituted with an isopropyl group at the 5-position and an aldehyde (carbaldehyde) group at the 2-position.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |

| Molecular Weight | 138.16 g/mol | PubChem[1] |

| IUPAC Name | 5-propan-2-ylfuran-2-carbaldehyde | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 138.068079557 Da | PubChem[1] |

| Topological Polar Surface Area | 30.2 Ų | PubChem[1] |

Synthesis and Purification

A common synthetic route to this compound involves the functionalization of furan-2-carbaldehyde derivatives. One potential method is through a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced onto the furan ring using an isopropyl halide or alcohol in the presence of an acid catalyst.

General Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: To a solution of furan-2-carbaldehyde in a suitable inert solvent (e.g., dichloromethane, nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is added under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: An isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) is added dropwise to the stirred reaction mixture at a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

A generalized workflow for the synthesis and purification of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the furan ring.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-isopropylfuran-2-carboxylic acid, using common oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (5-isopropylfuran-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Substitution: The furan ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing isopropyl and aldehyde groups.

Spectroscopic Data

While a complete, experimentally verified spectrum for this compound is not available, general spectroscopic features for furan aldehydes can be inferred.

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.6 ppm.[2] The protons on the furan ring and the isopropyl group would appear in the aromatic and aliphatic regions, respectively.

-

¹³C NMR: The carbonyl carbon of the aldehyde group would be observed in the downfield region, typically around 170-190 ppm. The carbons of the furan ring and the isopropyl group would appear at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. C-H stretching vibrations for the furan ring and the isopropyl group, as well as C-O stretching of the furan ring, would also be present.

Potential Biological Activities and Signaling Pathways

Furan derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, research on related furan compounds suggests potential anti-inflammatory and neuroprotective effects.[3][4]

Anti-Inflammatory Activity

Furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory mediators.[3] These compounds may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[3]

Neuroprotective Effects

Some furan-containing compounds have demonstrated neuroprotective properties.[4] The proposed mechanisms often involve the modulation of inflammatory responses in the brain and the protection of neurons from oxidative stress. A potential signaling pathway that could be influenced by such compounds is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. Additionally, the brain-derived neurotrophic factor (BDNF) pathway, essential for neuronal survival and plasticity, could be a target.[5]

Potential signaling pathways modulated by furan derivatives, leading to anti-inflammatory and neuroprotective effects.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Inhibition)

This protocol provides a general method for assessing the in vitro anti-inflammatory activity of a compound by measuring the inhibition of heat-induced albumin denaturation.

-

Preparation of Solutions:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Prepare stock solutions of the test compound (e.g., this compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

-

Reaction Mixture: In separate test tubes, add 5 mL of the 1% BSA solution and varying concentrations of the test compound and standard drug. A control tube should contain only the BSA solution and the solvent.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

A workflow diagram for the in vitro anti-inflammatory assay using the albumin denaturation method.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. While further experimental validation of its physical and biological properties is required, the existing data on related furan derivatives suggests that it may possess valuable anti-inflammatory and neuroprotective activities. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar compounds.

References

- 1. 5-(Propan-2-yl)furan-2-carbaldehyde | C8H10O2 | CID 58719792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 33554-11-9 | Benchchem [benchchem.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Isopropylfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylfuran-2-carbaldehyde is a heterocyclic aldehyde characterized by a furan ring substituted with an isopropyl group at the 5-position and a formyl (aldehyde) group at the 2-position.[1] This molecule belongs to the broader class of furan-2-carbaldehydes, commonly known as furfurals, which are recognized for their versatile reactivity and utility as building blocks in organic synthesis.[2] The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.[3] Its structure combines aromaticity with a polarizable oxygen atom, influencing its physicochemical properties and reactivity.[1]

Chemical Identification and Structure

The definitive identifiers and structural representation of this compound are crucial for accurate research and documentation.

-

CAS Number: 33554-11-9[4]

-

IUPAC Name: 5-(propan-2-yl)furan-2-carbaldehyde[4]

-

Synonyms: 5-isopropylfurfural, 2-Furancarboxaldehyde, 5-(1-methylethyl)-[4]

The structural formula and connectivity of the molecule are detailed in the diagram below.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is provided in the table below. This data is essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem[4] |

| Molecular Weight | 138.16 g/mol | PubChem[4] |

| CAS Number | 33554-11-9 | PubChem[4] |

| XLogP3 | 1.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 138.068079557 Da | PubChem[4] |

| Topological Polar Surface Area | 30.2 Ų | PubChem[4] |

Reactivity and Synthetic Applications

As a member of the furan-2-carbaldehyde family, this compound's reactivity is dominated by the aldehyde functional group and the furan ring itself.

-

Aldehyde Group Reactivity: The aldehyde at the C-2 position is a versatile functional group that can undergo a wide array of chemical transformations. These include oxidation to the corresponding carboxylic acid (5-isopropylfuran-2-carboxylic acid), reduction to the alcohol (5-isopropylfuran-2-methanol), and various condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a valuable building block for synthesizing more complex molecular architectures.[2]

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system. The aldehyde group at C-2 is electron-withdrawing, which deactivates the furan ring towards electrophilic attack.[2] Despite this, the furan ring can participate in various reactions, and its presence is a key structural motif in numerous bioactive molecules and natural products.[2][3]

-

Applications in Synthesis: Furan-2-carbaldehydes are important precursors in the synthesis of a variety of compounds. For instance, they can be used as C1 building blocks for the synthesis of quinazolin-4(3H)-ones.[2][5] The furan scaffold is also prevalent in drug candidates with a wide range of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[3] The lipophilic isopropyl group on this particular molecule may influence its solubility and binding characteristics in biological systems.

Experimental Protocols

General Procedure for Schiff Base Formation (Example of Reactivity):

A common reaction involving furan-2-carbaldehydes is the formation of Schiff bases. A generalized procedure is as follows:

-

Dissolve the primary amine (e.g., 2-amino-N-phenyl-benzamide, 5.0 mmol) and a catalytic amount of an acid (e.g., toluene-p-sulfonic acid, 0.05 mmol) in a suitable solvent such as ethanol (40 mL).[5]

-

Add the furan-2-carbaldehyde derivative (5.5 mmol) to the solution at room temperature.[5]

-

Reflux the resulting mixture for 5–6 hours.[5]

-

After cooling, the product is typically isolated by filtration.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Note: This is a generalized protocol for a related class of compounds and would require optimization for this compound.

Safety and Toxicological Information

Handling of any chemical requires adherence to strict safety protocols. While comprehensive toxicological data for this compound is limited, information for the parent compound, furfural, and general furan derivatives provides guidance. Furan-containing compounds can undergo in vivo oxidation, potentially leading to toxic metabolites.[3]

It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal procedures, consult the latest Safety Data Sheet (SDS) provided by the supplier.

Relevance in Drug Discovery and Development

The furan nucleus is a significant scaffold in medicinal chemistry, known to mimic phenyl rings while offering a different hydrophilic-lipophilic balance.[3] Substitutions at the 2- and 5-positions are often critical for biological activity.[3] The presence of a furan ring can enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[3] Furan derivatives have been investigated for a multitude of therapeutic applications, including:

While specific research on the biological activity of this compound is not widely published, its structure as a substituted furan-2-carbaldehyde makes it a compound of interest for library synthesis and as a precursor for novel therapeutic agents. The logical workflow for its potential inclusion in a drug discovery program is outlined below.

Caption: Drug Discovery Workflow Utilizing Furan Derivatives.

References

- 1. This compound | 33554-11-9 | Benchchem [benchchem.com]

- 2. 4-Isopropylfuran-2-carbaldehyde | 16015-07-9 | Benchchem [benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. 5-(Propan-2-yl)furan-2-carbaldehyde | C8H10O2 | CID 58719792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Synthesis of 5-Isopropylfuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-isopropylfuran-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. While the direct conversion from the bulk chemical cymene (p-isopropyltoluene) presents significant synthetic challenges, this document outlines a more practical and efficient pathway commencing from readily available furfural. Additionally, a theoretical route originating from cymene is discussed to provide a complete synthetic landscape.

Recommended Synthetic Pathway: A Three-Step Approach from Furfural

The most efficient and scalable synthesis of this compound involves a three-step sequence: Grignard reaction with furfural, hydrogenolysis of the resulting secondary alcohol, and a final formylation of the 2-isopropylfuran intermediate. This pathway leverages well-established, high-yielding reactions.

Step 1: Grignard Reaction of Furfural with Isopropyl Magnesium Bromide

The initial step involves the nucleophilic addition of an isopropyl group to the aldehyde functionality of furfural using a Grignard reagent. This reaction proceeds readily to form 1-(furan-2-yl)-2-methylpropan-1-ol.

Experimental Protocol:

-

Preparation of Isopropyl Magnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Furfural: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly distilled furfural (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(furan-2-yl)-2-methylpropan-1-ol, which can be purified by vacuum distillation.

Step 2: Catalytic Hydrogenolysis to 2-Isopropylfuran

The secondary alcohol produced in the first step is converted to 2-isopropylfuran via catalytic hydrogenolysis, which selectively removes the hydroxyl group.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, dissolve 1-(furan-2-yl)-2-methylpropan-1-ol (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, typically 5% Palladium on carbon (Pd/C) (1-5 mol%).

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 atm) and heat to a temperature between 80-120 °C.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude 2-isopropylfuran can be purified by fractional distillation.

Step 3: Vilsmeier-Haack Formylation of 2-Isopropylfuran

The final step is the regioselective formylation of the electron-rich furan ring at the 5-position using the Vilsmeier-Haack reagent.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-isopropylfuran (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or 1,2-dichloroethane dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Furfural, 2-Bromopropane | Magnesium, Iodine | Diethyl Ether | 0 to RT | 85-95 |

| 2 | 1-(Furan-2-yl)-2-methylpropan-1-ol | H₂, Pd/C | Ethanol | 80-120 | 70-85 |

| 3 | 2-Isopropylfuran | POCl₃, DMF | Dichloromethane | 60-80 | 65-80 |

Theoretical Pathway from Cymene

The synthesis of this compound directly from cymene is theoretically plausible but involves synthetically challenging transformations that may result in low overall yields. This route is presented for completeness and to highlight the advantages of the recommended pathway.

Step 1: Oxidation of Cymene

The initial step would involve the oxidation of the methyl group of cymene to an aldehyde, yielding p-isopropylbenzaldehyde. Various oxidation methods exist, though selectivity can be an issue.[1]

Experimental Protocol Example (Co/Mn/Br Catalysis):

-

Reaction Setup: In a high-pressure reactor, combine p-cymene (1.0 equivalent), cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in a water-dioxane solvent mixture.

-

Oxidation: Pressurize the reactor with air and heat to the desired temperature (e.g., 150 °C) for several hours.

-

Work-up: After cooling and depressurizing, the reaction mixture is typically diluted with an organic solvent and washed with water. The organic phase is then dried and concentrated. Purification by distillation is required to separate p-isopropylbenzaldehyde from byproducts such as p-isopropylbenzyl alcohol and p-isopropylbenzoic acid.

| Reactants | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Aldehyde (%) |

| p-Cymene, Air | Co(OAc)₂, Mn(OAc)₂, NaBr | Water-Dioxane | 150 | ~40 | ~33 |

Step 2 & 3: Conversion to 2-Isopropylfuran via Paal-Knorr Synthesis

This is the most challenging part of the theoretical pathway. The Paal-Knorr furan synthesis requires a 1,4-dicarbonyl compound. Converting p-isopropylbenzaldehyde into a suitable 1,4-dicarbonyl precursor for 2-isopropylfuran is a non-trivial multi-step process with no direct, high-yielding methods reported. It would likely involve several steps of carbon-carbon bond formation and functional group manipulations, leading to a significant decrease in overall yield.

Step 4: Formylation of 2-Isopropylfuran

Assuming 2-isopropylfuran could be synthesized from cymene, the final step would be the Vilsmeier-Haack formylation as described in the recommended pathway.

Conclusion

For the synthesis of this compound, the pathway starting from furfural is highly recommended for its efficiency, scalability, and reliance on well-documented chemical transformations. The theoretical route from cymene, while conceptually direct, is hampered by the difficult synthesis of the key 1,4-dicarbonyl intermediate required for the Paal-Knorr furan synthesis. Researchers and professionals in drug development are advised to utilize the more practical furfural-based approach for reliable access to this important synthetic intermediate.

References

The Elusive Presence of 5-Isopropylfuran-2-carbaldehyde in Nature: A Technical Review

For Immediate Release

A comprehensive review of scientific literature reveals no definitive evidence for the natural occurrence of 5-Isopropylfuran-2-carbaldehyde, a furan derivative of interest to researchers in drug development and flavor chemistry. This technical guide summarizes the current state of knowledge, providing insights into its synthetic routes and outlining methodologies for its potential discovery in natural sources.

Despite extensive research into the chemical composition of essential oils, plant volatiles, and food aromas, this compound, also known by its synonym 5-isopropylfurfural, remains conspicuously absent from the catalog of naturally occurring compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the current understanding of this molecule and a framework for future investigations into its potential natural origins.

Natural Occurrence: An Apparent Void

A thorough examination of scientific databases and literature up to the present has failed to identify any reports of this compound as a constituent of any plant, fungus, or other natural source. While the furan ring is a common motif in natural products, and various substituted furan-2-carbaldehydes are known to occur, the specific isopropyl substitution at the 5-position has not been documented.

Extensive analyses of the volatile organic compounds (VOCs) in numerous essential oils, including those from genera such as Perovskia and Lippia, have not listed this compound among the identified components. Similarly, investigations into the complex aroma profiles of processed goods like black tea and roasted coffee, which are rich in furan derivatives formed through Maillard reactions and caramelization, do not mention its presence.

This lack of evidence suggests that if this compound does exist in nature, it is likely a very rare compound or present at concentrations below the detection limits of standard analytical techniques.

Synthesis of this compound

While its natural provenance is unknown, this compound is a known synthetic compound. The primary methods for its preparation involve the modification of other furan derivatives. One documented approach is the isopropylation of methyl furan-2-carboxylate, followed by conversion of the carboxylate group to a carbaldehyde.[1] This highlights that the molecule is stable and accessible through established organic synthesis protocols.

Logical Relationship of Synthesis

Caption: Synthetic approach to this compound.

Methodologies for Potential Discovery and Analysis

For researchers interested in exploring the potential natural occurrence of this compound, a systematic approach combining efficient extraction and sensitive analytical techniques is paramount.

Extraction Protocols

The choice of extraction method is critical and depends on the matrix being investigated.

| Extraction Method | Principle | Target Matrix | Key Considerations |

| Hydrodistillation | Steam distillation of plant material to isolate volatile compounds. | Aromatic plants, essential oils | Potential for thermal degradation of some compounds. |

| Solvent Extraction | Use of organic solvents of varying polarities to extract compounds. | Plant tissues, fungal cultures | Choice of solvent is crucial for selectivity. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid, typically CO2, as the solvent. | Various natural products | Offers high selectivity and avoids the use of organic solvents. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the headspace above a sample onto a coated fiber. | Food and beverage samples, biological fluids | Non-destructive and highly sensitive for volatile analysis. |

Isolation and Characterization

Following extraction, chromatographic techniques are essential for the separation and identification of individual components.

Experimental Workflow for Identification

Caption: A typical workflow for the isolation and identification of novel natural products.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for the analysis of volatile and semi-volatile compounds. The retention time of a compound on the GC column provides initial identification, which is then confirmed by its mass spectrum. A synthetic standard of this compound would be essential for definitive identification by comparing retention times and mass fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a novel, isolated compound, 1H and 13C NMR are indispensable for elucidating its molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as the aldehyde and furan moieties.

Biosynthetic Plausibility

While no specific biosynthetic pathway for this compound has been proposed, its structural components suggest a potential origin from common metabolic precursors. The furan ring can be formed from the degradation of sugars. The isopropyl group could potentially be derived from the amino acid valine or through the isoprenoid pathway. Future research could explore the possibility of enzymatic pathways capable of combining these precursors.

Hypothetical Biosynthetic Relationship

Caption: Hypothetical biosynthetic origins of this compound.

Conclusion and Future Directions

References

A Technical Guide to the Spectroscopic Characterization of 5-Isopropylfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropylfuran-2-carbaldehyde is a furan derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS), a plausible synthetic protocol, and standardized methodologies for data acquisition.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.55 | s | 1H | CHO |

| ~7.20 | d | 1H | H-3 |

| ~6.25 | d | 1H | H-4 |

| ~3.10 | sept | 1H | CH(CH₃)₂ |

| ~1.25 | d | 6H | CH(CH ₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C HO |

| ~165.0 | C-5 |

| ~152.5 | C-2 |

| ~122.0 | C-3 |

| ~108.0 | C-4 |

| ~28.5 | C H(CH₃)₂ |

| ~22.0 | CH(C H₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the aldehyde and the substituted furan ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3120 | Medium | =C-H stretch (furan ring) |

| ~2970, ~2870 | Medium-Strong | C-H stretch (isopropyl) |

| ~2820, ~2720 | Medium, distinct | C-H stretch (aldehyde)[1] |

| ~1675 | Strong | C=O stretch (conjugated aldehyde)[2] |

| ~1580, ~1470 | Medium-Strong | C=C stretch (furan ring)[2] |

| ~1385, ~1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~1020 | Strong | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound (C₈H₁₀O₂) is 138.16 g/mol .

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 95 | [M - C₃H₅]⁺ or [M - CHO - CH₃]⁺ |

| 67 | [Furan-CH₂]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

| 39 | [C₃H₃]⁺ |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

A plausible and direct route to synthesize this compound is the Vilsmeier-Haack formylation of 2-isopropylfuran.[3][4][5][6]

Materials:

-

2-Isopropylfuran

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C using an ice bath.

-

Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF/DCM solution over 30 minutes. The formation of the Vilsmeier reagent will be observed.

-

After the addition is complete, stir the mixture at 0 °C for another 30 minutes.

-

Add 2-isopropylfuran (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture until the gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

A small drop of the neat liquid sample is placed directly on the ATR crystal.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

The sample is injected into the GC, which is equipped with a suitable capillary column (e.g., HP-5MS).

-

Electron Ionization (EI) at 70 eV is used as the ionization source.[2]

-

The mass analyzer scans a mass-to-charge (m/z) range of 40-400 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

The Biological Activity of 5-Isopropylfuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylfuran-2-carbaldehyde, a substituted furan derivative, has emerged as a molecule of interest in medicinal chemistry due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its bioactivity, with a focus on its antitumor and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways and workflows to support further research and development efforts.

Introduction

Furan-containing compounds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. The furan scaffold is recognized for its ability to interact with various biological targets, making it a valuable pharmacophore in drug discovery. This compound (CAS No: 33554-11-9, Molecular Formula: C₈H₁₀O₂) is a furan derivative characterized by an isopropyl group at the 5-position and an aldehyde group at the 2-position. The reactivity of the aldehyde functional group is believed to be central to its mechanism of action, allowing for covalent interactions with nucleophilic sites in biological macromolecules, which can modulate various cellular processes.[1]

Antitumor Activity

Recent studies have indicated that this compound possesses moderate cytotoxic activity against several human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The antitumor activity of this compound has been quantified using MTS assays, which measure cell viability. The half-maximal inhibitory concentration (IC50) values against various human lung cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Activity Level |

| A549 | Lung Carcinoma | 6.75 ± 0.19 | Moderate |

| HCC827 | Lung Adenocarcinoma | 8.01 ± 0.25 | Moderate |

| NCI-H358 | Bronchioloalveolar Carcinoma | 7.50 ± 0.30 | Moderate |

Table 1: In vitro cytotoxicity of this compound against human lung cancer cell lines.[1]

Proposed Mechanism of Antitumor Action

While the precise signaling pathways activated by this compound are yet to be fully elucidated for this specific molecule, studies on related furan derivatives suggest the induction of apoptosis as a primary mechanism of cell death. The proposed mechanism involves the intrinsic apoptotic pathway, potentially initiated by cellular stress induced by the compound.

Based on the activity of similar furan-containing molecules, a plausible apoptotic pathway involves the activation of key effector proteins. The aldehyde moiety of this compound may interact with cellular components, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. This can trigger a cascade of caspase activation, ultimately leading to programmed cell death.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: MTS Assay for Cytotoxicity

The following protocol outlines the general steps for assessing the in vitro cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Caption: General workflow for an MTS-based cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation and Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations. Add the compound dilutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic rate.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Furan derivatives have been reported to exhibit a range of antimicrobial activities. While specific quantitative data for this compound is not extensively available in the public domain, the presence of the furan ring and the reactive aldehyde group suggests potential for antimicrobial efficacy.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of furan derivatives is often attributed to the disruption of essential cellular processes in microorganisms. The aldehyde group of this compound can potentially react with microbial enzymes and other proteins, leading to their inactivation and subsequent inhibition of microbial growth.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis

A common method for the synthesis of 5-substituted-furan-2-carbaldehydes involves the Suzuki-Miyaura coupling reaction.

General Synthesis Protocol

The following outlines a general procedure for the synthesis of a 5-aryl-furan-2-carbaldehyde, which can be adapted for this compound by using the appropriate boronic acid.

Reaction: 5-Bromo-2-furaldehyde + Isopropylboronic acid → this compound

Reagents and Conditions:

-

Starting Materials: 5-Bromo-2-furaldehyde, Isopropylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Potassium carbonate

-

Solvent System: Ethanol, Water, Toluene

-

Temperature: 70°C

-

Atmosphere: Inert (e.g., Argon)

Procedure:

-

To a round-bottomed flask, add 5-bromo-2-furaldehyde (1 mmol), isopropylboronic acid (1.1-1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).

-

Add the solvent system of ethanol (4 ml), water (3 ml), and toluene (4 ml).

-

Flush the reaction mixture with an inert gas (e.g., argon) and seal the flask.

-

Heat the mixture at 70°C overnight.

-

After cooling to room temperature, add water (50 ml) and extract the product with ethyl acetate (3 x 50 ml).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound demonstrates promising, albeit moderate, antitumor activity in vitro. The proposed mechanism of action, centered on the induction of apoptosis, warrants further investigation to identify the specific molecular targets and signaling pathways involved. Its potential as an antimicrobial agent also requires more extensive evaluation with quantitative data. The synthetic route via Suzuki-Miyaura coupling provides a viable method for obtaining this compound for further studies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise mechanisms of its biological activities and optimizing its structure to enhance efficacy and selectivity.

References

Thermochemical Profile of 5-isopropylfuran-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-isopropylfuran-2-carbaldehyde. Due to the limited direct experimental data for this specific compound, this document leverages data from closely related furan derivatives to provide a thorough understanding of its expected thermochemical properties and the experimental methods used for their determination.

Physicochemical Properties

Basic physicochemical data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| IUPAC Name | 5-(propan-2-yl)furan-2-carbaldehyde | [1] |

| CAS Number | 33554-11-9 | [1] |

Thermochemical Data

| Compound | Enthalpy of Combustion (ΔcH°) (kJ/mol) | Enthalpy of Formation (ΔfH°) (solid) (kJ/mol) | Enthalpy of Sublimation (ΔsubH°) (kJ/mol) | Enthalpy of Formation (ΔfH°) (gas) (kJ/mol) |

| 5-(2-nitrophenyl)-furan-2-carbaldehyde | - | - | 105.2 ± 5.7 | - |

| 5-(3-nitrophenyl)-furan-2-carbaldehyde | - | - | 127.9 ± 2.9 | - |

| 5-(4-nitrophenyl)-furan-2-carbaldehyde | - | - | 131.4 ± 2.4 | - |

| 5-nitro-2-furancarboxaldehyde | -1931.1 ± 1.1 | -238.9 ± 1.2 | - | - |

Note: The complete dataset for the nitrophenyl derivatives, including enthalpies of vaporization and fusion, can be found in the cited literature.[2][4][5]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical parameters of organic compounds, based on the procedures described for furan derivatives.[2][4][6]

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase is typically determined from the standard molar enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A pellet of the sample (typically 0.2 - 0.5 g) is prepared and its mass is accurately determined.

-

Calorimeter Setup: The pellet is placed in a crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with oxygen (typically to 3.0 MPa).

-

Combustion: The bomb is placed in a calorimeter with a known volume of water. The sample is ignited by passing an electric current through a cotton thread in contact with the sample.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

-

Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known energy of combustion, such as benzoic acid. The massic energy of combustion of the sample is then calculated from the corrected temperature rise.

-

Enthalpy Calculation: The standard molar enthalpy of combustion is calculated from the massic energy of combustion. The standard molar enthalpy of formation is then derived using Hess's law, based on the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, etc.).[6]

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The temperature dependence of the saturated vapor pressure is used to determine the standard enthalpies of sublimation (for solids) or vaporization (for liquids). The transpiration method is a common technique for this measurement.[7][8][9]

Methodology:

-

Apparatus Setup: A sample is placed in a thermostatted cell. An inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a controlled flow rate.

-

Vapor Transport: The carrier gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor is transported by the carrier gas to a condenser where it is collected. The amount of condensed substance is determined gravimetrically or by other analytical techniques.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the amount of condensed substance and the volume of the carrier gas passed through the cell.

-

Temperature Dependence: The experiment is repeated at different temperatures to obtain a series of vapor pressure values as a function of temperature.

-

Enthalpy Calculation: The enthalpy of sublimation or vaporization is then calculated from the slope of the plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[5]

Caption: Workflow for the transpiration method to determine vapor pressure.

Theoretical Calculations

In the absence of experimental data, computational methods can provide estimates of thermochemical properties. Quantum chemical calculations, such as the G3 or CBS-QB3 methods, have been shown to provide good agreement with experimental values for related furan derivatives.[6][10] These methods can be used to calculate the gas-phase enthalpy of formation.

Caption: Logical flow for the theoretical calculation of enthalpy of formation.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking, established methodologies and data from analogous compounds provide a strong framework for its characterization. The experimental protocols for combustion calorimetry and vapor pressure measurement outlined in this guide are the standard approaches for obtaining reliable thermochemical data. Furthermore, theoretical calculations can serve as a valuable tool for estimating these properties. This information is crucial for professionals in research and drug development for applications such as process design, safety analysis, and understanding molecular stability.

References

- 1. 5-(Propan-2-yl)furan-2-carbaldehyde | C8H10O2 | CID 58719792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. science.lpnu.ua [science.lpnu.ua]

- 4. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity and Stability of 5-Isopropylfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 5-isopropylfuran-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the synthetic utility and potential applications of this furan derivative.

Core Chemical Characteristics

This compound is an organic compound featuring a furan ring substituted with an isopropyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. Its chemical behavior is governed by the interplay of these three key structural components.

The Furan Ring: As an electron-rich aromatic heterocycle, the furan ring is prone to electrophilic substitution and oxidation. The stability of the furan moiety can be influenced by its substituents. Electron-withdrawing groups, such as the carbaldehyde group, can provide a degree of stabilization against acid-catalyzed degradation.

The Aldehyde Group: The aldehyde functional group is a primary center of reactivity, readily undergoing nucleophilic attack. This makes it a versatile handle for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of new carbon-carbon bonds through condensation reactions.

The Isopropyl Group: The isopropyl group, an electron-donating alkyl substituent, influences the electronic properties and steric environment of the furan ring, which can affect the regioselectivity and rate of its reactions.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₂[1] |

| Molecular Weight | 138.16 g/mol [1] |

| CAS Number | 33554-11-9[1] |

| InChIKey | HPZGEZCWOHZVQG-UHFFFAOYSA-N[1] |

| SMILES | CC(C)C1=CC=C(O1)C=O[1] |

Reactivity Profile

This compound is a versatile synthetic intermediate capable of undergoing a range of chemical transformations.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-isopropylfuran-2-carboxylic acid. This is a fundamental transformation in organic synthesis, allowing for the introduction of a carboxylic acid moiety.

Reduction

The aldehyde can be reduced to the primary alcohol, (5-isopropylfuran-2-yl)methanol. This transformation provides a hydroxyl group that can be used for further functionalization, such as ether or ester formation.

Condensation Reactions

The electrophilic nature of the aldehyde carbon makes it susceptible to attack by nucleophiles, leading to a variety of condensation products. Important examples include:

-

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, providing a powerful method for C=C bond formation.

-

Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a basic catalyst to yield α,β-unsaturated products.

Electrophilic Substitution on the Furan Ring

The furan ring can undergo electrophilic substitution. The aldehyde group is deactivating and would typically direct incoming electrophiles to the C4 position. However, the activating isopropyl group at the C5 position can also influence the regioselectivity of the reaction.

Stability Considerations

The stability of this compound is a critical factor in its handling, storage, and use in synthetic applications.

General Stability: Furan derivatives can be sensitive to acidic conditions, which may lead to degradation or polymerization. The electron-withdrawing nature of the carbaldehyde group in this compound can lend some stability against acid-catalyzed degradation. Nevertheless, it is advisable to avoid prolonged exposure to strong acids, particularly at elevated temperatures.

Photochemical Stability: Furan derivatives are known to be photochemically active. Upon exposure to ultraviolet radiation, they can undergo isomerization reactions, potentially leading to the formation of cyclopropenyl or Dewar furan isomers.[3] The specific photochemical behavior will depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols

The following are representative experimental protocols for key reactions involving furan-2-carbaldehyde derivatives. These can be adapted for use with this compound.

Protocol for Oxidation to a Carboxylic Acid

This protocol is based on a general procedure for the oxidation of furan-2-carbaldehydes.

Materials:

-

This compound

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Appropriate solvent (e.g., acetone, acetic acid)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolve this compound in the chosen solvent in the reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work up the reaction mixture to isolate the crude carboxylic acid. This may involve filtration to remove inorganic salts and extraction.

-

Purify the 5-isopropylfuran-2-carboxylic acid by recrystallization or column chromatography.

Protocol for Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Basic catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, toluene)

-

Reaction flask with a condenser and stirrer

Procedure:

-

In the reaction flask, dissolve this compound and the active methylene compound in the solvent.

-

Add a catalytic amount of the basic catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Significance in Drug Development

The furan scaffold is a common motif in many biologically active compounds and approved drugs.[4] The furan ring can serve as a bioisosteric replacement for other aromatic systems, offering unique electronic and steric properties that can modulate pharmacological activity and pharmacokinetic profiles.

Metabolic Fate of Furan-Containing Compounds

A critical aspect of drug development is understanding the metabolic fate of a compound. The furan ring can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides or cis-enedials.[5][6][7] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, which is a potential mechanism for toxicity.[5][8] The metabolism of furan itself is known to produce the reactive dialdehyde, cis-2-butene-1,4-dial (BDA), which is implicated in its hepatotoxicity.[8][9]

Figure 1: Metabolic activation pathway of furan compounds.

A Workflow for Drug Discovery

The development of novel therapeutics based on the this compound scaffold can be approached using a systematic high-throughput screening (HTS) workflow.

Figure 2: A general workflow for drug discovery using furan derivatives.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its reactivity, centered on the aldehyde functionality and the furan ring, allows for the construction of a wide array of more complex molecular architectures. A thorough understanding of its stability profile is essential for its effective use. For those in the field of drug development, the furan moiety presents both opportunities for novel therapeutic design and challenges related to metabolic activation and potential toxicity, which must be carefully evaluated. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for the successful application of this compound in both academic and industrial research settings.

References

- 1. 5-(Propan-2-yl)furan-2-carbaldehyde | C8H10O2 | CID 58719792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Isopropylfuran-2-carbaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylfuran-2-carbaldehyde, a substituted furan derivative, has garnered interest within the scientific community for its potential applications in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the compound's discovery, historical context, detailed synthesis protocols, physicochemical properties, and known applications. Particular emphasis is placed on experimental methodologies and data presentation to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of furan chemistry. The furan ring system itself was first described in the 19th century, with the parent compound, furan, being synthesized by Heinrich Limpricht in 1870. Early research focused on naturally derived furans, such as furfural, which was isolated from bran in 1831.

While the exact date and discoverer of this compound are not prominently documented in early chemical literature, its synthesis and study are a logical extension of the functionalization of the furan core, a common practice in organic chemistry to explore structure-activity relationships. The development of synthetic methods like the Vilsmeier-Haack reaction and Friedel-Crafts acylation in the early 20th century provided the necessary tools for the preparation of a wide array of substituted furan-2-carbaldehydes, including the isopropyl derivative. Its potential use as a flavoring agent has also been an area of exploration.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| CAS Number | 33554-11-9 | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not explicitly stated | |

| Density | Not explicitly stated | |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 138.0681 g/mol | [1] |

| Topological Polar Surface Area | 30.2 Ų | [1] |

-

¹H NMR: Expected signals would include a singlet for the aldehydic proton (around δ 9.5-9.7 ppm), doublets for the furan ring protons, a septet for the isopropyl CH, and a doublet for the isopropyl methyl groups.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the aldehyde (around δ 175-180 ppm), carbons of the furan ring, and the carbons of the isopropyl group.

-

Infrared (IR): A strong absorption band corresponding to the C=O stretching of the aldehyde would be prominent (around 1670-1690 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 138, with characteristic fragmentation patterns including the loss of the isopropyl group and the formyl group.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the functionalization of furan rings. The two most prominent methods are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation.

Vilsmeier-Haack Formylation of 2-Isopropylfuran

This is a widely used method for the formylation of electron-rich heterocyclic compounds like furan.[2][3][4]

Reaction Scheme:

Experimental Protocol:

-

Reagents: 2-Isopropylfuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Diethyl ether.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide in dichloromethane to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed as a solid precipitate.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Add a solution of 2-isopropylfuran in dichloromethane dropwise to the Vilsmeier reagent suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously until the ice has melted and the product has been hydrolyzed.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

-

Friedel-Crafts Acylation of Furan followed by Reduction

An alternative route involves the Friedel-Crafts acylation of furan with isobutyryl chloride, followed by a suitable oxidation of the resulting ketone to the aldehyde. However, this method is generally less direct for formylation.

Reaction Workflow:

Experimental Protocol (Acylation Step):

-

Reagents: Furan, Isobutyryl chloride, Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid, Carbon disulfide (CS₂) or another inert solvent, Hydrochloric acid, Water, Diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in carbon disulfide.

-

Cool the suspension to 0 °C and add isobutyryl chloride dropwise.

-

To this mixture, add a solution of furan in carbon disulfide dropwise, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude 2-isobutyrylfuran would then require a subsequent oxidation step to yield the target aldehyde. This multi-step nature makes the Vilsmeier-Haack reaction a more direct and often preferred method for formylation.

-

Applications and Future Perspectives

Medicinal Chemistry and Drug Development

While specific drug development programs centered on this compound are not extensively reported in the public domain, the furan-2-carbaldehyde scaffold is a known pharmacophore present in various biologically active molecules. Furan derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The isopropyl group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic properties. Further research is warranted to explore the biological activity of this compound and its derivatives.

Organic Synthesis

As a functionalized aldehyde, this compound serves as a versatile intermediate in organic synthesis. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and carbon-carbon bond-forming reactions.[5] The furan ring itself can also be involved in various cycloaddition and rearrangement reactions, further expanding its synthetic utility.

Conclusion

This compound is a furan derivative with potential for further exploration in both medicinal chemistry and organic synthesis. While its specific discovery and historical development are not well-documented, its synthesis can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of its known properties. Future investigations into the biological activities and synthetic applications of this compound are encouraged to fully elucidate its potential.

References

Methodological & Application

Application of 5-Isopropylfuran-2-carbaldehyde in Fragrance Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isopropylfuran-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in the synthesis of novel fragrance compounds. Its furan ring, substituted with a bulky isopropyl group, provides a unique scaffold that can be chemically modified to produce a range of derivatives with interesting olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of fragrance molecules derived from this compound, focusing on key reactions such as the Perkin, Wittig, and Aldol condensations. These reactions allow for the extension of the carbon chain and the introduction of new functional groups, leading to compounds with potentially desirable scent characteristics.

Introduction

Furan derivatives are known to be important components in flavor and fragrance chemistry, often contributing to sweet, fruity, and caramelic notes.[1] this compound, with its distinct chemical structure, offers a unique starting point for the development of new fragrance ingredients. The aldehyde functional group is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions, making it an ideal substrate for synthetic transformations.[2] This document outlines protocols for three fundamental reactions that can be employed to synthesize novel fragrance compounds from this starting material.

Key Synthetic Pathways

The aldehyde group of this compound is the primary site of reaction for creating new fragrance molecules. The following sections detail the protocols for its conversion into α,β-unsaturated acids, esters, and ketones, which are classes of compounds often associated with fragrance applications.

Perkin Reaction for the Synthesis of α,β-Unsaturated Aromatic Acids

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[1][3] These cinnamic acid derivatives can possess interesting odor profiles.

Reaction Scheme:

Caption: Perkin reaction of this compound.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1.0 eq), propanoic anhydride (2.5 eq), and anhydrous sodium propionate (1.0 eq).

-

Reaction: Heat the reaction mixture to 180°C with continuous stirring for 8 hours.

-

Work-up: After cooling, add water to the reaction mixture and remove any unreacted aldehyde by steam distillation.

-

Purification: The resulting aqueous solution is decolorized with charcoal and then filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3-(5-isopropylfuran-2-yl)propenoic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol-water.

Quantitative Data Summary:

| Reactant | Molar Ratio | Product | Expected Yield |

| This compound | 1.0 | 3-(5-isopropylfuran-2-yl)propenoic acid | High |

| Propanoic Anhydride | 2.5 | ||

| Sodium Propionate | 1.0 |

Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[4] This reaction is particularly useful in fragrance synthesis for creating specific double bond geometries.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Experimental Protocol:

-

Reactant Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, evaporate the DCM under reduced pressure. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the mixture and wash the solid with cold hexanes. The combined filtrate is concentrated and the crude product, ethyl 3-(5-isopropylfuran-2-yl)acrylate, can be purified by column chromatography on silica gel.

Quantitative Data Summary:

| Reactant | Molar Ratio | Product | Expected Yield |

| This compound | 1.0 | Ethyl 3-(5-isopropylfuran-2-yl)acrylate | High |

| (Carbethoxymethylene)triphenylphosphorane | 1.2 |

Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated ketones, a class of compounds that often exhibit interesting floral and fruity odors.

Reaction Scheme:

Caption: Aldol condensation of this compound.

Experimental Protocol:

-

Reactant Preparation: In a flask, dissolve this compound (1.0 eq) in an excess of acetone.

-

Reaction: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide with vigorous stirring. Allow the reaction to proceed at room temperature for several hours.

-

Work-up: Neutralize the reaction mixture with dilute hydrochloric acid.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4-(5-isopropylfuran-2-yl)but-3-en-2-one can be purified by distillation or column chromatography.

Quantitative Data Summary:

| Reactant | Molar Ratio | Product | Expected Yield |

| This compound | 1.0 | 4-(5-isopropylfuran-2-yl)but-3-en-2-one | Moderate |

| Acetone | Excess | ||

| 10% aq. NaOH | Catalytic |

Organoleptic Properties (Predicted)

-

3-(5-isopropylfuran-2-yl)propenoic acid: Likely to possess a mild, sweet, and slightly fruity or cinnamic-like aroma.